3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC15895281
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O2 |
|---|---|
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 3-(2-hydroxyethyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+ |
| Standard InChI Key | IQOBQLPCEDXFPM-ZHACJKMWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one (IUPAC name: 3-(2-hydroxyethyl)-2-[(E)-styryl]quinazolin-4-one) has the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.33 g/mol . The core quinazolin-4(3H)-one structure consists of a fused benzene and pyrimidine ring, with a ketone group at position 4. The styryl moiety (C₆H₅-CH=CH-) at position 2 and the 2-hydroxyethyl group (-CH₂CH₂OH) at position 3 contribute to its stereoelectronic properties .
Stereochemical Considerations
The styryl group introduces geometric isomerism (E/Z), with the E-isomer predominating due to steric factors during synthesis. Coupling constants (J > 16 Hz) in ¹H-NMR spectra confirm the trans configuration of the double bond . X-ray crystallography of analogous compounds reveals dihedral angles of ~86° between the quinazoline and phenyl rings, suggesting limited conjugation between the aromatic systems .
Synthesis and Optimization Strategies
Microwave-Assisted Neat Synthesis
A high-yield route involves reacting 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one with substituted benzaldehydes under microwave irradiation (150–200 W, 5–10 min). This solvent-free method achieves yields of 52–80%, with purities exceeding 98% by HPLC . For example, condensation with 4-methoxybenzaldehyde yields the product with λmax = 305.8 nm (log ε = 3.58) .
Three-Component Condensation
An eco-friendly approach utilizes citric acid (20 mol%) in methanol at 60°C, combining isatoic anhydride, anilines, and cinnamaldehydes. This method produces dihydroquinazolinone intermediates (30–80% yield), which are oxidized to the target compound using I₂/DMSO (57–91% yield) . Key advantages include:
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Short reaction times (<2 h)
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Minimal byproduct formation
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Compatibility with electron-donating and withdrawing substituents
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Microwave-assisted | Solvent-free, 150°C | 52–80 | >98 | Rapid, energy-efficient |
| Three-component | Citric acid, 60°C | 57–91 | 95–99 | Atom-economical, scalable |
| POCl₃ chlorination | Reflux, 6 h | 45–68 | 90–95 | Generates chloro derivatives |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (DMSO-d₆, 500 MHz):
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δ 2.65 (s, 3H, CH₃ from methylquinazolinone precursor)
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δ 3.66 (q, J = 6.2 Hz, 2H, -CH₂CH₂OH)
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δ 4.12 (t, J = 6.2 Hz, 2H, -CH₂OH)
The trans-vinylic protons appear as doublets at δ 7.25 and 7.63 with J = 16.4 Hz, confirming E-configuration .
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
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3311 (N-H stretch)
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1659 (C=O quinazolinone)
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1630 (conjugated C=C styryl)
X-ray Crystallography
While no direct crystal data exists for 3-(2-hydroxyethyl)-2-styrylquinazolin-4(3H)-one, analogous structures show:
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Orthorhombic crystal systems (space group P2₁2₁2₁)
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C-H⋯O hydrogen bonding networks (2.58–2.67 Å)
Industrial and Research Applications
Intermediate for Medicinal Chemistry
The compound serves as a precursor for:
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Antitumor agents via Michael addition to α,β-unsaturated ketones
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Antibacterial sulfonamides through reaction with sulfonyl chlorides .
Materials Science Applications
Conjugated π-system enables potential use in:
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